![molecular formula C13H13N3O4 B15064499 N'-[(Methoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide CAS No. 88757-17-9](/img/structure/B15064499.png)
N'-[(Methoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((Methoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((Methoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves the reaction of quinolin-8-yloxy acetic acid derivatives with methoxycarbonylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-((Methoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-yloxy acetic acid derivatives, while reduction could produce corresponding alcohols or amines.
科学的研究の応用
N-((Methoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of N-((Methoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to bind to various biological macromolecules, influencing their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Quinolin-8-yloxy-acetic acid ethyl ester: Similar in structure but with an ethyl ester group instead of the methoxycarbonyl group.
Quinolin-8-yloxy-substituted zinc(II) phthalocyanines: Used in photodynamic therapy and have similar quinoline-based structures.
Uniqueness
N-((Methoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
88757-17-9 |
|---|---|
分子式 |
C13H13N3O4 |
分子量 |
275.26 g/mol |
IUPAC名 |
[(1-amino-2-quinolin-8-yloxyethylidene)amino] methyl carbonate |
InChI |
InChI=1S/C13H13N3O4/c1-18-13(17)20-16-11(14)8-19-10-6-2-4-9-5-3-7-15-12(9)10/h2-7H,8H2,1H3,(H2,14,16) |
InChIキー |
RSQBUGVFEVWQJM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


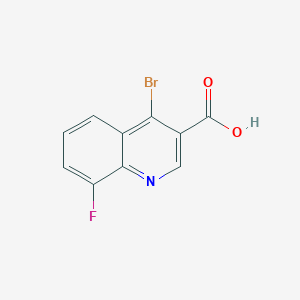

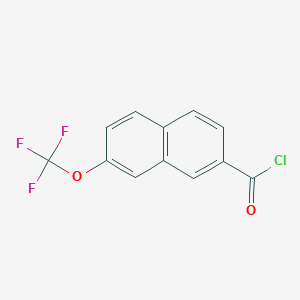
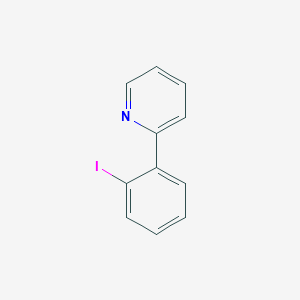

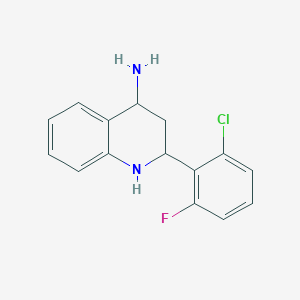
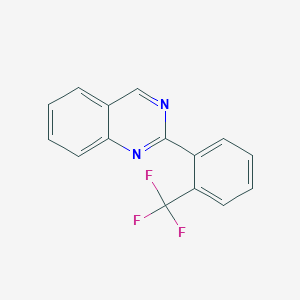
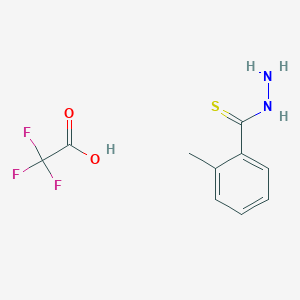
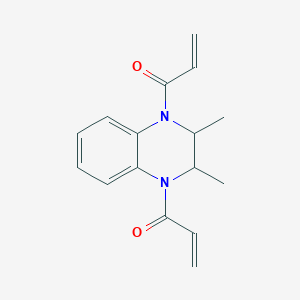
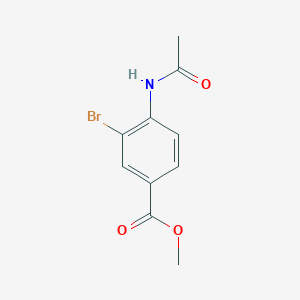

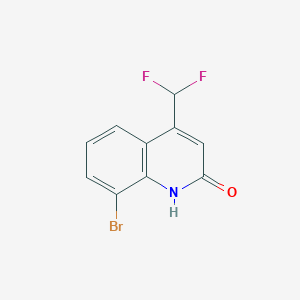
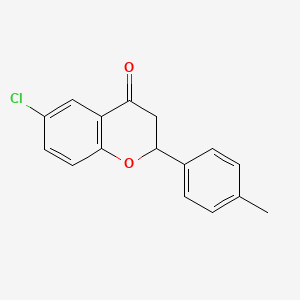
![Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15064496.png)
